molecular formula C12H16ClNO3S B2625227 3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide CAS No. 1396880-98-0

3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide

Cat. No. B2625227
M. Wt: 289.77
InChI Key: UPMFTOVSQAYNEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide, also known as CPB, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. CPB belongs to the class of sulfonamide compounds and has been shown to possess a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.

Scientific Research Applications

Synthesis and Chemical Properties

Benzenesulfonamide derivatives have been explored for their unique chemical properties and synthesis routes. For example, the synthesis of 2-chloro-2-imidoylaziridines via aza-Darzens-type reaction showcases the chemical versatility of benzenesulfonamides in generating novel azaheterocyclic rings, which are scarcely reported in the literature (Giubellina et al., 2006). These chemical explorations provide a foundation for further research into unique derivatives, including 3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide.

Anticancer and Antiproliferative Activities

Several benzenesulfonamide derivatives have shown promise in anticancer research. Notably, compounds like N-(4-Phenoxyphenyl)benzenesulfonamide derivatives have been identified as nonsteroidal progesterone receptor antagonists, with implications for treating diseases such as uterine leiomyoma and breast cancer (Yamada et al., 2016). Additionally, novel azetidin-2-ones and benzenesulfonamides bearing the 1,3,4-oxadiazole moiety have been evaluated for their antifungal and anti-HIV activities, respectively, highlighting the therapeutic potential of benzenesulfonamide derivatives in infectious disease research (Gupta & Halve, 2015; Zareef et al., 2007).

Molecular Structure Studies

Research into the molecular structures of benzenesulfonamide derivatives, such as 3-amino-4-hydroxy benzenesulfonamide, provides insights into their tautomeric behaviors and acid-base equilibriums. These studies are crucial for understanding the chemical characteristics and reactivity of these compounds, potentially including 3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide (Kovalchukova et al., 2013).

Inhibition of Cellular Processes

The design and synthesis of benzenesulfonamide derivatives have led to the identification of potent inhibitors of cellular processes. For instance, N-(7-indazolyl)benzenesulfonamide derivatives have been synthesized as cell cycle inhibitors, offering a new avenue for cancer treatment research (Bouissane et al., 2006). Such studies underscore the potential for benzenesulfonamide derivatives, including 3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide, to contribute to the development of new therapeutic agents.

properties

IUPAC Name

3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3S/c13-10-2-1-3-11(8-10)18(16,17)14-7-6-12(15)9-4-5-9/h1-3,8-9,12,14-15H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMFTOVSQAYNEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCNS(=O)(=O)C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide

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